The molecule's structure suggests it could serve as a precursor for synthesizing more complex indole-based molecules with potential biological activity. Indoles are a core structure in numerous natural products and pharmaceuticals . By manipulating the functional groups on the indole ring, scientists can create molecules with diverse properties. (2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid might provide a starting point for such synthetic endeavors.
The carboxylic acid group could make (2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid a substrate for enzymes involved in metabolism. Studying how these enzymes interact with the molecule could provide insights into cellular processes and potentially lead to the development of new drugs.
The molecule's structure might enable it to bind to specific receptors or proteins within cells. This potential makes it a candidate for ligand design, where researchers create molecules that interact with biological targets to modulate their function.
(2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid is a non-proteinogenic amino acid with a molecular formula of C9H15NO2 and a molecular weight of 169.22 g/mol. It features a fully saturated indole ring system fused with a carboxylic acid group at the 2-position. The compound's stereochemistry is defined by three chiral centers at positions 2, 3a, and 7a, all in the S configuration .
(2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid exhibits interesting biological properties:
Several methods have been developed for the synthesis of (2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid:
(2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid finds applications in various fields:
The interaction of (2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid with other molecules has been studied:
(2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid shares similarities with several compounds but possesses unique features:
The uniqueness of (2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid lies in its fully hydrogenated indole ring and specific stereochemistry, which provide distinct chemical and biological properties compared to these similar compounds .